molecular formula C21H26N2O4 B3575423 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3575423
M. Wt: 370.4 g/mol
InChI Key: NXYLYKALAWPQCP-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct aromatic groups: a 1,3-benzodioxole moiety (via a methyl linker) and a 2,3-dimethoxyphenyl group.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-24-19-5-3-4-17(21(19)25-2)14-23-10-8-22(9-11-23)13-16-6-7-18-20(12-16)27-15-26-18/h3-7,12H,8-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYLYKALAWPQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxol Group: The benzodioxol moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment to Piperazine: The benzodioxol group is then attached to the piperazine ring via a nucleophilic substitution reaction.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzodioxol and dimethoxyphenyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxol and dimethoxyphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine ring acts as a scaffold, positioning the functional groups in an optimal orientation for interaction with the target molecules. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key differences between the target compound and related piperazine derivatives:

Compound Name / ID Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Synthesis Yield (%)
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine (Target) R1: Benzodioxol-5-ylmethyl; R2: 2,3-dimethoxyphenylmethyl Not explicitly listed
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (Compound 21) R1: Benzodioxol-5-yloxy-methylphenethyl; R2: 3-chlorophenyl C26H27ClN2O3·2HCl ~565.9 177–178 65
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine () R1: Thien-2-yl-oxadiazolylmethyl; R2: H C11H14N4OS 250.32
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine () R1: 2-Chlorophenyl-isoxazolylmethyl; R2: Diphenylmethyl C27H26ClN3O 443.97
Key Observations:

Aromatic Substituents: The target compound's benzodioxole and dimethoxyphenyl groups contrast with halogenated aryl (e.g., 3-chlorophenyl in Compound 21) or heterocyclic substituents (e.g., thienyl-oxadiazole in ). Halogens (Cl, Br) in analogs like Compound 21–24 enhance molecular polarity and may influence receptor-binding affinity .

Molar Mass and Complexity :

  • The target compound likely has a higher molar mass (~400–450 g/mol estimated) than ’s simpler derivative (250.32 g/mol) but lower than ’s benzhydryl-containing analog (443.97 g/mol).

The absence of halogenation in the target compound may improve metabolic stability compared to chlorinated derivatives.

Spectroscopic and Analytical Data

  • NMR Confirmation : All compounds in were validated via ¹H-NMR and ¹³C-NMR, confirming the integrity of the piperazine core and substituent placement . For example, Compound 21 exhibits characteristic benzodioxole proton signals at δ 5.95–6.85 ppm and piperazine methylene resonances near δ 2.5–3.5 ppm.
  • Elemental Analysis: Halogenated derivatives (e.g., Compound 24, C26H27BrN2O3·2HCl) show reduced carbon content (54.95%) compared to non-halogenated analogs (59–60%), reflecting bromine’s higher atomic mass contribution .

Functional Implications of Structural Variations

  • Electron-Rich vs. In contrast, halogenated aryl groups (e.g., 3-chlorophenyl in Compound 21) may increase affinity for σ receptors due to their electron-withdrawing effects .
  • Heterocyclic vs. Aromatic Substituents : ’s thienyl-oxadiazole group introduces sulfur and nitrogen heteroatoms, which could improve solubility or modulate cytochrome P450 interactions compared to purely aromatic substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE

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